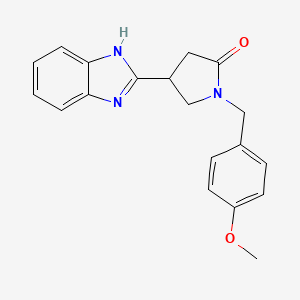
4-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one, also known as 4-Methoxybenzylbenzimidazole (MBB), is an organic molecule that is widely used in the synthesis of organic compounds and has multiple applications in the field of scientific research. MBB has been found to have a wide range of biochemical and physiological effects, making it an important tool for drug discovery and development.
Applications De Recherche Scientifique
Anti-Alzheimer's Applications
A series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, including compounds related to 4-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one, were synthesized and evaluated for their potential anti-Alzheimer's activity. These compounds were designed and synthesized based on the lead compound donepezil, a major drug for managing Alzheimer's disease. The study aimed at replacing the 5,6-dimethoxy-1-indanone moiety with N-benzylated derivatives without depriving key functionality interactions. Compounds displayed varying degrees of effectiveness in both in-vivo (behavioral studies) and in-vitro (biochemical assays) evaluations, with some showing excellent anti-Alzheimer's profiles comparable to donepezil (Gupta, Ojha, Yadav, Pant, & Yadav, 2020).
Antibacterial and Cytotoxicity Studies
Another research avenue explored the synthesis of p-Methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene (NHC) silver complexes, including derivatives of this compound. These NHC-silver complexes were evaluated for their antibacterial activity against Gram-negative and Gram-positive bacteria and their cytotoxicity against Caki-1 cell lines. The study found that almost all NHC-silver complexes showed high antibacterial activity compared to their precursors and significant cytotoxic effects, indicating their potential in antimicrobial and cancer therapy applications (Patil, Claffey, Deally, Hogan, Gleeson, Mendez, Müller‐Bunz, Paradisi, & Tacke, 2010).
Anticancer Activity
Research on benzimidazole-based mono/dinuclear Zn(II) complexes, including analogs of this compound, demonstrated potential anticancer activity against human carcinoma cells. These complexes, particularly when bearing benzimidazole derivatives, showed significant cytotoxic properties in vitro against various carcinoma cells, including SHSY5Y cells. The study highlighted the complexes' ability to induce G0/G1 phase arrest of the cell cycle and apoptosis in cancer cells, suggesting their usefulness in developing new anticancer agents (Zhao, Guo, Hu, Yu, Zhi, & Zhang, 2015).
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-15-8-6-13(7-9-15)11-22-12-14(10-18(22)23)19-20-16-4-2-3-5-17(16)21-19/h2-9,14H,10-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNAJQIXDFFXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

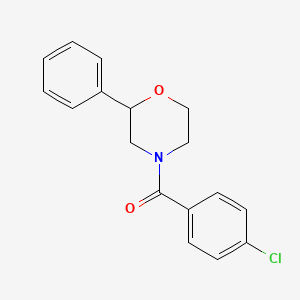
![(2E)-3-[1-TRiphenylmethyl)imidazol-4-yl]prop-2-enenitrile](/img/structure/B2816155.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2816157.png)


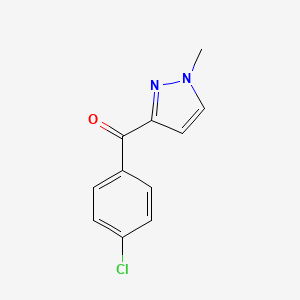
![2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2816164.png)
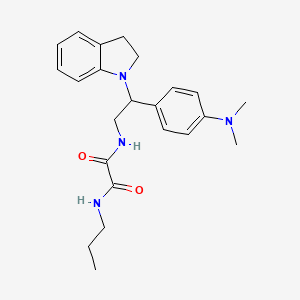
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2816167.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide](/img/structure/B2816168.png)
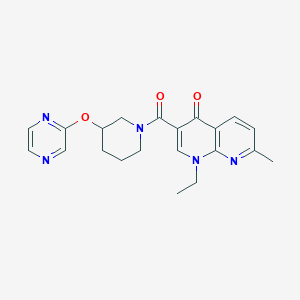
![ethyl 4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B2816171.png)
![2-(4-chlorophenoxy)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2816172.png)